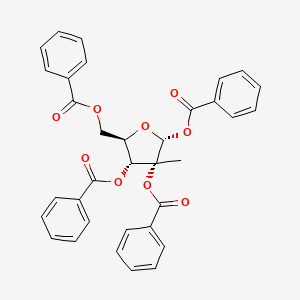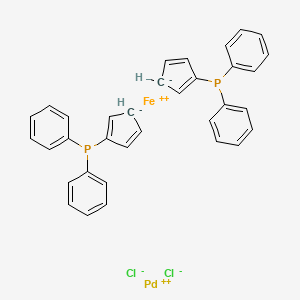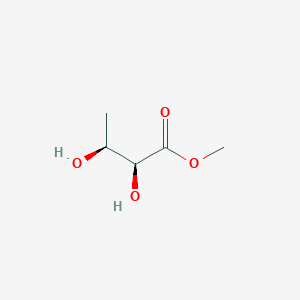
3-Bromo-2,4,5,6-tetrafluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2,4,5,6-tetrafluorophenol is a fluorinated organic building block . It is used in the preparation of agrochemical and pharmaceutical components .
Synthesis Analysis
The synthesis of 2,3,4,5-tetrafluorophenol has been reported from 2-[(2,3,4,5,6-pentafluorophenyl)thio]acetic acid . The proposed method is a simple and efficient way to obtain poorly available 2,3,4,5-tetrafluorophenol in ∼58% total yield based on 2-[(2,3,4,5,6-pentafluorophenyl)thio]acetic acid .Molecular Structure Analysis
The molecular structure of 3-Bromo-2,4,5,6-tetrafluorophenol is represented by the linear formula C6HBrF4O . The InChI code is 1S/C6HBrF4O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H .Chemical Reactions Analysis
The compound has been used in the synthesis of fluorine-containing biphenyl cross-linking agents to produce polymers . The presence of the fluorinated motifs can improve the heat resistance of the final material .Physical And Chemical Properties Analysis
The compound is a solid or semi-solid or liquid at room temperature . It has a molecular weight of 244.97 .Wissenschaftliche Forschungsanwendungen
Reactions of Organolithium Reagents : 2-Bromo-3,4,5,6-tetrafluorophenyllithium, a related compound, has been studied for its stability and reactions with different reagents. Its reactions with water, trimethylchlorosilane, and mercuric chloride, as well as its benzyne formation and carbonation, offer insights into the reactivity of similar compounds (Tamborski & Soloski, 1967).
Thermodynamic and Spectral Studies : Comparative thermodynamic properties and vibrational spectral studies of closely related compounds, such as 3-chloro-2,4,5,6-tetrafluoropyridine and 4-bromo-2,3,5,6-tetrafluoropyridine, have been performed. These studies include NBO and HOMO-LUMO analyses, providing information about molecular stability, bond strength, and chemical reactivity (Selvarani, Balachandran, & Vishwanathan, 2014).
Halogen-Bonded Dimers Formation : Research on iodo- and bromo-phenylethynylpyridines, including perfluoroiodo- and perfluorobromophenylethynyl derivatives (related to 3-Bromo-2,4,5,6-tetrafluorophenol), has revealed their ability to form self-complementary halogen-bonded dimeric units in the solid state. This study contributes to understanding the molecular interactions and crystal structures of such compounds (Oburn, Bowling, & Bosch, 2015).
Synthetic Applications in Organic Chemistry : The bromination of 2,3-diarylcyclopent-2-en-1-ones has been investigated, showing how the bromine atom can be introduced into different positions, including into aryl moieties. This research is significant for the synthesis of bromo-substituted compounds, relevant to the study of 3-Bromo-2,4,5,6-tetrafluorophenol (Shirinian et al., 2012).
Electrochemical and Photophysical Studies : The electrochemical reduction of mono- and dihalothiophenes at carbon cathodes in dimethylformamide has been studied. This includes the reduction of bromo-, chloro-, and iodothiophenes, providing insights into the electrochemical behavior of halogenated compounds (Mubarak & Peters, 1996).
Photoluminescence in Organic Light-Emitting Diodes : Studies on dinuclear rhenium complexes, including a bromo-bridged complex, have explored their photophysical and electroluminescence properties. These findings are relevant for the development of organic light-emitting diodes (OLEDs) with high quantum efficiencies (Mauro et al., 2012).
Safety And Hazards
Zukünftige Richtungen
The compound has potential applications in the synthesis of fluorine-containing biphenyl cross-linking agents to produce polymers . The presence of the fluorinated motifs can improve the heat resistance of the final material , suggesting potential future directions in materials science and engineering.
Eigenschaften
IUPAC Name |
3-bromo-2,4,5,6-tetrafluorophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrF4O/c7-1-2(8)4(10)5(11)6(12)3(1)9/h12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODQJBBHTVFDCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Br)F)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrF4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,4,5,6-tetrafluorophenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




